Benzene, [2-(cyclopentyloxy)ethyl]-
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Overview
Description
Benzene, [2-(cyclopentyloxy)ethyl]-: is an organic compound that features a benzene ring substituted with a 2-(cyclopentyloxy)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [2-(cyclopentyloxy)ethyl]- typically involves the reaction of benzene with 2-(cyclopentyloxy)ethyl chloride in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of Benzene, [2-(cyclopentyloxy)ethyl]- may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve selectivity towards the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzene, [2-(cyclopentyloxy)ethyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst to yield alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles like halogens, nitro groups, or sulfonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzene derivatives, nitrobenzene, sulfonated benzene.
Scientific Research Applications
Benzene, [2-(cyclopentyloxy)ethyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, [2-(cyclopentyloxy)ethyl]- depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets involved can vary based on the context of its use.
Comparison with Similar Compounds
Benzene, [2-(cyclopentyloxy)ethyl]- can be compared with other similar compounds, such as:
Benzene, [2-(methoxy)ethyl]-: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
Benzene, [2-(ethoxy)ethyl]-: Similar structure but with an ethoxy group instead of a cyclopentyloxy group.
Benzene, [2-(propoxy)ethyl]-: Similar structure but with a propoxy group instead of a cyclopentyloxy group.
The uniqueness of Benzene, [2-(cyclopentyloxy)ethyl]- lies in the presence of the cyclopentyloxy group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
238088-70-5 |
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Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-cyclopentyloxyethylbenzene |
InChI |
InChI=1S/C13H18O/c1-2-6-12(7-3-1)10-11-14-13-8-4-5-9-13/h1-3,6-7,13H,4-5,8-11H2 |
InChI Key |
WVOZHIRBKFYTDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OCCC2=CC=CC=C2 |
Origin of Product |
United States |
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